molecular formula C7H4ClNS B1590127 5-Chlorothieno[3,2-b]pyridine CAS No. 65977-55-1

5-Chlorothieno[3,2-b]pyridine

Cat. No. B1590127
CAS RN: 65977-55-1
M. Wt: 169.63 g/mol
InChI Key: DINNLDMXTNAIQE-UHFFFAOYSA-N
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Description

5-Chlorothieno[3,2-b]pyridine is a chemical compound with the molecular formula C7H4ClNS. It has an average mass of 169.631 Da and a monoisotopic mass of 168.975296 Da .


Molecular Structure Analysis

The molecular structure of 5-Chlorothieno[3,2-b]pyridine consists of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom . The InChI code for this compound is 1S/C7H4ClNS/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H .


Physical And Chemical Properties Analysis

5-Chlorothieno[3,2-b]pyridine has a density of 1.4±0.1 g/cm³. It has a boiling point of 269.9±20.0 °C at 760 mmHg. The vapour pressure is 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 48.8±3.0 kJ/mol. The flash point is 117.0±21.8 °C. The index of refraction is 1.696 .

Scientific Research Applications

Synthesis of Derivatives

5-Chlorothieno[3,2-b]pyridine is a versatile compound in chemical synthesis. It is used as a starting material for various derivatives through diverse chemical reactions. For example, Abdelwahab, Hanna, and Kirsch (2017) describe a process for synthesizing formylated chlorothieno[2,3-b]pyridine derivatives by reacting N-protected 3-acetyl-2-aminothiophenes with Vilsmeier–Haack reagent (Abdelwahab, Hanna, & Kirsch, 2017). Additionally, Elneairy (2010) synthesized pyridine-2(1H)-thione from a reaction involving chlorophenyl and phenylpropenone, leading to various thieno[2,3-b]-pyridine derivatives (Elneairy, 2010).

Studies on Fluorescence Properties

The compound's derivatives show significant applications in studying fluorescence properties. Chavan, Toche, and Chavan (2017) explored how substituent effects influence the absorption and fluorescence properties of thieno[3, 2-c]pyridine derivatives (Chavan, Toche, & Chavan, 2017). Their research indicates the predominant effect of certain substituents on these properties.

Pharmaceutical Research

In pharmaceutical research, derivatives of 5-Chlorothieno[3,2-b]pyridine have been investigated for their potential use in drug development. Rao, Rao, and Prasad (2019) synthesized and evaluated the antibacterial properties of hydrazone derivatives bearing the 6-chlorothieno[3,2-c]pyridine moiety, highlighting the compound's relevance in developing new antibacterial agents (Rao, Rao, & Prasad, 2019).

Safety And Hazards

The safety data sheet for 5-Chlorothieno[3,2-b]pyridine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chlorothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINNLDMXTNAIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497230
Record name 5-Chlorothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothieno[3,2-b]pyridine

CAS RN

65977-55-1
Record name 5-Chlorothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorothieno[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Holmes - 1985 - search.proquest.com
D. Holmes: STUDIES OF THIENO [b] PYRIDINE DERIVATIVES The work described in this thesis continues previous studies in these laboratories on the chemistry of thieno [3, 2-b] …
Number of citations: 3 search.proquest.com
VP Litvinov, VV Dotsenko, SG Krivokolysko - Advances in heterocyclic …, 2007 - Elsevier
Publisher Summary It is noted that the derivatives of pyridine attract significant interest because of their great practical usefulness, primarily, due to their various biological activities. …
Number of citations: 118 www.sciencedirect.com
GJ Keenan - 1983 - search.proquest.com
This thesis is a report on the work of Mr. GJ Keenan in the field of fused thiophene heterocycles. The main theme of the research was the preparation of novel thienopyridines and …
Number of citations: 3 search.proquest.com
Y Zhang, J Shen, JW Li, Z Wang, Y Wang… - New Journal of …, 2023 - pubs.rsc.org
Two series of substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors were synthesized via structural modifications of tazemetostat. The antiproliferative activity of compounds …
Number of citations: 0 pubs.rsc.org
MD Meyer, RJ Altenbach, FZ Basha… - Journal of medicinal …, 2000 - ACS Publications
In search of a uroselective agent that exhibits a high level of selectivity for the α 1A receptor, a novel series of tricyclic hexahydrobenz[e]isoindoles was synthesized. A generic …
Number of citations: 56 pubs.acs.org
MR Becker, WR Ewing, RS Davis, HW Pauls… - Bioorganic & medicinal …, 1999 - Elsevier
Thienopyridine sulfonamide pyrrolidinones were found to be potent and selective inhibitors of the coagulation cascade enzyme factor Xa. SAR studies led to several compounds that …
Number of citations: 50 www.sciencedirect.com

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